molecular formula C13H18N2O4 B8030915 Tert-butyl N-ethyl-N-(3-nitrophenyl)carbamate

Tert-butyl N-ethyl-N-(3-nitrophenyl)carbamate

Cat. No.: B8030915
M. Wt: 266.29 g/mol
InChI Key: YTBQEEFWIDOQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-ethyl-N-(3-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound features a tert-butyl group, an ethyl group, and a 3-nitrophenyl group attached to a carbamate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-ethyl-N-(3-nitrophenyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-ethyl-N-(3-nitrophenyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-butyl chloroformate+N-ethyl-N-(3-nitrophenyl)aminetert-butyl N-ethyl-N-(3-nitrophenyl)carbamate+HCl\text{tert-butyl chloroformate} + \text{N-ethyl-N-(3-nitrophenyl)amine} \rightarrow \text{this compound} + \text{HCl} tert-butyl chloroformate+N-ethyl-N-(3-nitrophenyl)amine→tert-butyl N-ethyl-N-(3-nitrophenyl)carbamate+HCl

The reaction is typically conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl N-ethyl-N-(3-nitrophenyl)carbamate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Nitroso derivatives, hydroxylamine derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted carbamates depending on the nucleophile used

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl N-ethyl-N-(3-nitrophenyl)carbamate is used as a protecting group for amines. The carbamate group can be easily introduced and removed under mild conditions, making it a valuable tool for multi-step synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate to investigate the activity and specificity of various enzymes, including esterases and amidases.

Medicine

This compound has potential applications in drug development. Its structural features allow it to interact with biological targets, making it a candidate for the design of enzyme inhibitors or other therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various end products.

Mechanism of Action

The mechanism of action of tert-butyl N-ethyl-N-(3-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-methyl-N-(3-nitrophenyl)carbamate
  • Tert-butyl N-ethyl-N-(4-nitrophenyl)carbamate
  • Tert-butyl N-ethyl-N-(2-nitrophenyl)carbamate

Uniqueness

Tert-butyl N-ethyl-N-(3-nitrophenyl)carbamate is unique due to the specific positioning of the nitro group on the phenyl ring. This positioning influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds. The presence of the tert-butyl group also enhances its stability and resistance to hydrolysis, making it a more robust compound for various applications.

Properties

IUPAC Name

tert-butyl N-ethyl-N-(3-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-5-14(12(16)19-13(2,3)4)10-7-6-8-11(9-10)15(17)18/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBQEEFWIDOQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.